N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h13-16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATFUZVGAWUFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis Methods for Cyclopropanesulfonamide
Optimized Protocol (Method A) :
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Dissolve cyclopropanesulfonyl chloride (5 g, 35.56 mmol) in 0.5 M ammonia/dioxane (200 mL).
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Stir at 20°C for 72h.
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Filter precipitated byproducts and concentrate the filtrate to obtain cyclopropanesulfonamide as a white solid (>90% yield).
Synthesis of 1-(Cyclohexylmethyl)piperidin-3-amine
The amine component is synthesized through sequential functionalization of piperidine:
Alkylation of Piperidin-3-amine
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Reagents : Piperidin-3-amine, cyclohexylmethyl bromide, K₂CO₃, DMF.
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Procedure :
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React piperidin-3-amine (1 equiv) with cyclohexylmethyl bromide (1.2 equiv) in DMF at 60°C for 12h.
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Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.
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Outcome : 1-(Cyclohexylmethyl)piperidin-3-amine is obtained in ~65% yield.
Reductive Amination (Alternative Route)
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Reagents : Piperidin-3-one, cyclohexylmethylamine, NaBH₃CN, MeOH.
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Procedure :
Sulfonamide Coupling Reaction
The final step involves reacting cyclopropanesulfonyl chloride with 1-(cyclohexylmethyl)piperidin-3-amine:
Standard Sulfonylation Protocol
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Reagents : Cyclopropanesulfonyl chloride (1.2 equiv), 1-(cyclohexylmethyl)piperidin-3-amine (1 equiv), Et₃N (3 equiv), DCM.
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Procedure :
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Add Et₃N to a DCM solution of the amine (0.1 M) at 0°C.
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Dropwise add cyclopropanesulfonyl chloride and stir at RT for 6h.
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Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
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Purification : Recrystallization from ethanol/water affords the title compound in 70–75% yield.
Boc-Protected Intermediate Route
To mitigate side reactions (e.g., over-sulfonylation), a Boc-protected strategy is employed:
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Protect cyclopropanesulfonamide with Boc anhydride (DMAP, Et₃N, DCM, 4h, 65% yield).
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Deprotect with TFA post-coupling to regenerate the sulfonamide.
Analytical Characterization
Critical analytical data for the target compound and intermediates include:
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¹H NMR (CDCl₃) : δ 2.59 (m, 1H, cyclopropane CH), 1.20–1.02 (m, 4H, cyclopropane CH₂), 3.45–3.20 (m, piperidine CH₂).
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HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Challenges and Optimization Considerations
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Amine Nucleophilicity : Steric hindrance from the cyclohexylmethyl group may slow sulfonylation. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (12h) improves yield.
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Byproduct Formation : Di-sulfonylated byproducts are minimized by slow addition of sulfonyl chloride at 0°C.
Industrial-Scale Feasibility
Method A (Table 1) and the standard sulfonylation protocol are scalable to kilogram quantities, with yields maintained at >70% under GMP conditions . Solvent recovery systems (e.g., DCM distillation) enhance cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Structure
The compound features a piperidine ring substituted with a cyclohexylmethyl group and a cyclopropanesulfonamide moiety. Its molecular formula is , with a molecular weight of 272.41 g/mol.
Biological Activities
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide has shown potential in various biological activities:
- Anticancer Properties : Similar piperidine derivatives have demonstrated efficacy in targeting cancer cells, particularly as MDM2 inhibitors, which are crucial in tumor suppression. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by modulating cell cycle proteins and apoptosis pathways.
- Antimicrobial Activity : Investigations into piperidine derivatives reveal their potential as antimicrobial agents against various pathogens. In vitro studies have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, attributed to interference with bacterial cell division processes, particularly targeting the FtsZ protein.
Anticancer Activity
A study focusing on piperidine derivatives indicated that compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism involved modulation of cell cycle proteins and apoptosis pathways, suggesting promising avenues for further development in oncology.
Antimicrobial Efficacy
In vitro studies demonstrated that similar compounds displayed broad-spectrum antimicrobial activity against various pathogens. The mechanism was attributed to interference with bacterial cell division processes, particularly targeting the FtsZ protein crucial for bacterial cytokinesis.
Mechanism of Action
The mechanism by which N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The cyclopropanesulfonamide moiety can interact with active sites, potentially inhibiting or modulating the activity of these targets. The piperidine ring and cyclohexylmethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
The thianyl-dioxo methyl group in adds sulfone moieties, enhancing solubility in polar solvents but possibly reducing blood-brain barrier penetration . The pyrrolopyrimidinyl core in suggests a role in nucleotide-binding interactions, common in kinase inhibitors .
Positional Isomerism :
- The target compound and differ in the placement of the sulfonamide group (piperidine-3 vs. piperidine-4), which may alter conformational flexibility and target engagement.
Hazard Profiles :
Biological Activity
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropanesulfonamide moiety linked to a piperidine ring. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition could potentially lead to anti-inflammatory effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
| Biological Activity | Target | Effect | References |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Inhibition of prostaglandin synthesis | |
| Analgesic | Pain receptors | Modulation of pain signaling | |
| Antitumor | MDM2 | Inhibition of tumor growth |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anti-inflammatory Studies : In vitro studies demonstrated that the compound effectively reduced COX-2 activity in human cell lines, leading to decreased levels of inflammatory mediators. This suggests potential use in treating conditions like arthritis and other inflammatory diseases.
- Analgesic Effects : Animal models have shown that administration of this compound results in significant pain relief, comparable to standard analgesics. This indicates its potential for development as a novel pain management therapy.
- Antitumor Activity : Preliminary investigations into its role as an MDM2 inhibitor revealed promising results in inhibiting cancer cell proliferation in vitro. Further studies are required to confirm these findings and explore clinical applications.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide to improve yield and purity? A: Key steps include selecting polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates, optimizing reaction temperatures (80–120°C), and using palladium-based catalysts for coupling reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity. Reaction monitoring via TLC or HPLC ensures intermediate quality .
Structural Characterization
Q: What advanced analytical techniques are recommended for confirming the structural integrity of this compound? A: High-resolution NMR (¹H, ¹³C, 2D-COSY) resolves stereochemistry and confirms cyclopropane and piperidine ring conformations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute configuration. Purity is assessed via HPLC with UV detection at 254 nm .
Mechanism of Action
Q: How can researchers elucidate the biological mechanism of action of this sulfonamide derivative? A: Use receptor-binding assays (e.g., radioligand displacement) to identify targets like GPCRs or enzymes. Enzyme inhibition studies (IC₅₀ determination) and cellular assays (e.g., cAMP modulation) clarify functional activity. Computational docking predicts binding modes to guide mutagenesis studies .
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective in conducting SAR studies on this compound? A: Systematically modify the cyclohexylmethyl group (e.g., alkyl chain length) and cyclopropane substituents. Test analogs in functional assays (e.g., antimicrobial or kinase inhibition) to correlate structural changes with activity. QSAR modeling identifies critical electronic or steric parameters .
Data Contradiction Analysis
Q: How should researchers address contradictions in biological activity data across studies? A: Verify compound purity (>95% via HPLC) and batch consistency. Replicate assays under standardized conditions (e.g., cell line, incubation time). Explore off-target effects using proteome-wide screening or counterassays. Meta-analyses of published data may reveal assay-specific artifacts .
Solubility and Bioavailability Enhancement
Q: What methodologies improve the solubility and bioavailability of this hydrophobic compound? A: Formulate with cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility. Prodrug strategies (e.g., esterification of sulfonamide) increase membrane permeability. Pharmacokinetic studies in rodent models optimize dosing regimens .
Computational Modeling Applications
Q: What computational approaches predict interactions between this compound and target proteins? A: Molecular docking (AutoDock Vina) identifies binding pockets, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation calculations quantify binding affinities for lead optimization .
Toxicological Profiling
Q: Which models are appropriate for assessing the toxicological profile of this compound? A: In vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) and Ames tests for mutagenicity. In vivo acute toxicity studies in rodents (LD₅₀ determination) and subchronic dosing (28-day) evaluate organ-specific effects. Metabolite identification via LC-MS/MS detects potential toxic intermediates .
Stability Under Experimental Conditions
Q: How can researchers ensure compound stability during biological assays? A: Conduct stability studies in assay buffers (pH 7.4, 37°C) over 24–72 hours, monitored via HPLC. Use antioxidants (e.g., BHA) to prevent oxidation. Lyophilization or storage in inert atmospheres (argon) preserves long-term stability .
Target Validation in Disease Models
Q: What in vivo models validate the therapeutic potential of this compound? A: Use xenograft models (e.g., human cancer cell lines in nude mice) for antitumor efficacy. Neuroinflammatory models (e.g., LPS-induced CNS inflammation in rats) assess CNS penetration. Pharmacodynamic markers (e.g., cytokine levels) correlate dosing with biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
